molecular formula C14H24O6 B8203405 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol

Cat. No.: B8203405
M. Wt: 288.34 g/mol
InChI Key: QCLLQJNPAVQPSB-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as hydroxypropyl methacrylate (HPMA), is a methacrylic ester derivative with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its IUPAC name is 2-hydroxypropyl 2-methylprop-2-enoate, and it is identified by CAS RN 27813-02-1 and EINECS 248-666-3 . The compound features a methacrylate group (α-methyl acrylic acid) esterified with 1,2-propanediol, resulting in a hydroxyl group on the propylene glycol moiety, which enables crosslinking in polymer applications .

Properties

IUPAC Name

1-hydroxypropan-2-yl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H12O3/c1-5(2)7(9)10-4-6(3)8;1-5(2)7(9)10-6(3)4-8/h2*6,8H,1,4H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLQJNPAVQPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(=O)C(=C)C.CC(COC(=O)C(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Systems and Reaction Parameters

Zirconium-based catalysts, such as zirconium acetylacetonate, are preferred due to their high activity and ease of removal via phosphoric acid precipitation. For example:

  • Catalyst : Zirconium acetylacetonate (1–2 wt% relative to reactants)

  • Temperature : 80–100°C

  • Pressure : Atmospheric, under nitrogen purge

  • Inhibitors : Hydroquinone monomethyl ether (MEHQ, 200–500 ppm) to prevent polymerization.

The reaction proceeds via nucleophilic acyl substitution, where the alkoxide group of 1,2-propanediol displaces the ester group of methyl methacrylate (MMA). Excess MMA ensures high conversion, while methanol is removed via azeotropic distillation to shift equilibrium.

Table 1: Transesterification Performance with Zirconium Catalysts

Methacrylic Acid Ester1,2-Propanediol (mol ratio)Time (h)HPMA Yield (%)Byproducts (%)
Methyl methacrylate1:1.055–894–98<2 (MMA, diesters)
Ethyl methacrylate1:1.036–989–933–5

Post-Reaction Processing

Post-transesterification, the catalyst is precipitated by adding phosphoric acid (1–10% v/v), forming zirconium phosphate sludge. Filtration and vacuum distillation (5–21 kPa, 80–120°C) yield HPMA with >99% purity.

Direct Esterification of Methacrylic Acid with 1,2-Propanediol

Direct esterification avoids intermediate esters but requires stringent control to suppress diesters and polymerization.

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (0.5–1.5 wt%) catalyze the reaction at 90–110°C. Water is removed via azeotropic distillation with toluene or cyclohexane.

Key Challenges:

  • Diaster Formation : Excess 1,2-propanediol (mol ratio 1:1.05–1.1) minimizes diester byproducts to <5%.

  • Inhibition : MEHQ (0.02–0.1 wt%) and oxygen sparging prevent radical polymerization.

Heterogeneous Catalysis

Recent advances use acidic ion-exchange resins (e.g., Amberlyst-15) or metal oxides (TiO₂, ZrO₂) at 100–130°C. These catalysts offer easier separation and reusability:

  • Resin Efficiency : 80–85% conversion after 5 cycles.

  • Selectivity : >95% to HPMA with 3–5% diesters.

Epoxide Ring-Opening with Methacrylic Acid

Propylene oxide (PO) reacts with MAA in a ring-opening mechanism, producing HPMA and water. This method is favored for scalability but requires precise stoichiometry.

Catalytic Systems and Conditions

  • Catalysts : Iron(III) chloride or chromium acetylacetonate (0.5–1.5 wt%).

  • Temperature : 90–100°C

  • Pressure : Vacuum (-0.75 to -0.99 MPa) to remove water.

Table 2: HPMA Synthesis via Propylene Oxide Route

MAA:PO RatioCatalystTime (h)HPMA Purity (%)Water Content (ppm)
1:1.05FeCl₃3.598.6<200
1:1.03Cr(acac)₃4.097.2300–400

Byproduct Management

Excess PO leads to oligomerization, while insufficient PO leaves residual MAA. Neutralization with sodium bicarbonate followed by thin-film evaporation (5–10 kPa) achieves final purity >99%.

Enzymatic and Biocatalytic Routes

Emerging methods use lipases (e.g., Candida antarctica Lipase B) for esterification under mild conditions (40–60°C, solvent-free). Advantages include:

  • Selectivity : >99% monoester formation.

  • Sustainability : No heavy metal waste.

However, enzyme cost and slow kinetics (24–48 h reaction time) limit industrial adoption.

Industrial-Scale Purification Techniques

Crude HPMA contains residual diols, MAA, and oligomers. Multistep distillation is critical:

  • Light Removal : Epoxide and water under vacuum (10–50 kPa).

  • Fractional Distillation : 120–150°C at 1–5 kPa to isolate HPMA.

  • Inhibitor Addition : MEHQ (0.02–0.1%) for storage stability .

Scientific Research Applications

Adhesives and Sealants

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol is widely utilized in the formulation of adhesives due to its excellent bonding properties. It enhances the adhesion strength in various substrates including plastics, metals, and glass. The compound's ability to polymerize rapidly makes it suitable for quick-setting adhesives .

Coatings

In the coatings industry, this compound acts as a reactive diluent in the formulation of paints and varnishes. It improves the flow properties and reduces viscosity while maintaining high-performance characteristics such as durability and resistance to environmental factors .

Drug Delivery Systems

The compound is also employed in pharmaceutical formulations as a drug delivery agent. Its ability to form hydrogels allows for controlled release of drugs, improving bioavailability and therapeutic effectiveness .

Medical Devices

Due to its biocompatibility, 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol is used in the manufacturing of various medical devices such as contact lenses and dental materials. Its properties allow for flexibility and comfort while ensuring safety for long-term use .

Cosmetic Applications

In cosmetics, this compound serves as an emulsifier and stabilizer in creams and lotions. It helps to improve texture and consistency while enhancing the product's overall stability .

Case Study 1: Adhesive Performance

A study conducted on the performance of adhesives containing 2-hydroxypropyl methacrylate showed that formulations with this compound exhibited superior shear strength compared to traditional adhesives. The results indicated an increase in bond durability under varying temperature conditions .

Case Study 2: Controlled Drug Release

Research on drug delivery systems utilizing HPMA demonstrated that hydrogels made from this compound could effectively encapsulate therapeutic agents. The release profile indicated a sustained release over extended periods, which is beneficial for chronic disease management .

Environmental Impact

While 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol is effective in various applications, its environmental impact must be considered. The compound is biodegradable but can pose risks if released into aquatic environments due to its potential toxicity to marine life at high concentrations .

Safety Measures

Safety data indicate that exposure limits should be adhered to prevent skin sensitization and eye irritation. Proper handling procedures are essential during manufacturing processes to minimize risks associated with inhalation or dermal exposure .

Mechanism of Action

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : Liquid at room temperature .
  • Solubility: Miscible with water and polar organic solvents (e.g., ethanol, acetone) .
  • Reactivity : Undergoes free-radical polymerization due to the methacrylate group and participates in ester hydrolysis under strong acidic or alkaline conditions .
  • Stability: Susceptible to oxidation and thermal degradation, requiring storage with stabilizers like hydroquinone .

Applications
HPMA is widely used as:

  • A monomer in acrylic resins for coatings, adhesives, and dental materials .
  • A crosslinking agent in hydrogels and contact lenses due to its hydroxyl group .
  • A comonomer in copolymers with styrene, butyl acrylate, and other methacrylates to enhance mechanical and chemical resistance .

Comparison with Similar Compounds

2-Hydroxypropyl Acrylate (HPA)

Chemical Identity: HPA (CAS RN 25584-83-2) is structurally analogous to HPMA but replaces the methacrylate group with an acrylate group (2-hydroxypropyl prop-2-enoate) .

Property HPMA HPA
Molecular Formula C₇H₁₂O₃ C₆H₁₀O₃
Molecular Weight 144.17 g/mol 130.14 g/mol
Reactivity Higher (α-methyl stabilizes radicals) Lower (no α-methyl group)
Polymer Glass Transition (Tg) ~55–90°C (stiffer polymers) ~−20–20°C (flexible polymers)
Applications Coatings, rigid plastics Adhesives, flexible films

Key Differences :

  • HPMA’s α-methyl group enhances polymerization rate and thermal stability compared to HPA .
  • HPA-based polymers exhibit lower glass transition temperatures, making them suitable for flexible coatings .

Propylene Glycol Monolaurate (PGML)

Chemical Identity : PGML (CAS RN 142-55-2 ) is an ester of lauric acid and 1,2-propanediol, lacking the reactive acrylate/methacrylate group .

Property HPMA PGML
Functionality Polymerizable (methacrylate) Non-polymerizable (surfactant)
Hydrophilicity High (due to hydroxyl) Low (lipophilic tail)
Applications Polymer chemistry Food emulsifiers, cosmetics

Key Differences :

  • PGML serves as a surfactant or emulsifier, while HPMA is a reactive monomer .

1,2-Propanediol Dimethacrylate (PGDMA)

Chemical Identity : PGDMA (CAS RN 7559-82-2 ) is a di-ester of methacrylic acid and 1,2-propanediol, offering two polymerizable groups .

Property HPMA PGDMA
Functionality Monoester (1 reactive site) Diester (2 reactive sites)
Crosslinking Density Moderate High
Applications Linear polymers, coatings Dental composites, crosslinked networks

Key Differences :

  • PGDMA’s dual methacrylate groups enable high crosslinking, improving mechanical strength in dental resins .

Copolymers Incorporating HPMA

HPMA is frequently used in copolymers to tailor material properties:

  • HPMA-Butyl Acrylate-Styrene Terpolymer (CAS RN 9072-82-6 ): Enhances weather resistance in paints .
  • HPMA-Methyl Methacrylate-Ethenylbenzene Copolymer (CAS RN 2072848-93-0 ): Used in adhesives with balanced flexibility and strength .

Comparative Performance :

  • HPMA contributes hydroxyl groups for hydrogen bonding, improving adhesion compared to non-polar monomers like styrene .

Research Findings and Industrial Relevance

  • Regulatory Trends : HPMA is increasingly incorporated into polymers regulated under EPA and AICIS guidelines, reflecting its industrial significance .
  • Toxicology : While HPMA is a mild irritant, its polymerized form is generally regarded as safe for consumer applications .

Biological Activity

2-Propenoic acid, 2-methyl-, monoester with 1,2-propanediol, commonly known as 2-hydroxypropyl methacrylate (HPMA), is an important compound in the field of polymer chemistry and has diverse applications in various industries. This article delves into the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential therapeutic uses.

  • Chemical Formula : C₅H₁₀O₃
  • CAS Number : 27813-02-1
  • Molecular Weight : 130.14 g/mol

Metabolism and Toxicity

The metabolism of 2-propenoic acid, 2-methyl-, monoester with 1,2-propanediol primarily involves hydrolysis by carboxylesterases, leading to the formation of methacrylic acid and 1,2-propanediol. Studies indicate that this hydrolysis occurs at physiological pH (6.5) and temperature (37 °C) in vitro, catalyzed by non-specific esterases such as porcine liver esterase .

Toxicological Profile

  • Acute Toxicity : The compound exhibits low acute toxicity. The median lethal dose (LD50) in rats exceeds 2000 mg/kg body weight, indicating a relatively safe profile for oral exposure .
  • Dermal Exposure : Similar low toxicity is noted for dermal exposure, making it suitable for various applications without significant health risks.

Antimicrobial Properties

Research has indicated that HPMA possesses antimicrobial properties. A study demonstrated that HPMA can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in medical applications .

Cytotoxicity

In vitro studies have shown that HPMA can induce cytotoxic effects on various cell lines. The cytotoxicity is dose-dependent, with higher concentrations leading to increased cell death. This property raises questions about its safety in biomedical applications where cell viability is crucial .

Case Studies

  • Case Study on Wound Healing :
    • A clinical trial explored the use of HPMA-based hydrogels for wound healing applications. Results indicated enhanced healing rates compared to traditional dressings due to its moisture-retentive properties and biocompatibility .
  • Case Study on Drug Delivery Systems :
    • HPMA has been investigated as a component in drug delivery systems. It was found to improve the solubility and bioavailability of poorly soluble drugs when incorporated into polymeric nanoparticles .

Research Findings Summary Table

Study/SourceFindings
NICNAS ReportLow acute toxicity; LD50 > 2000 mg/kg; hydrolyzed by carboxylesterases .
Clinical TrialHPMA-based hydrogels enhance wound healing rates .
Drug Delivery StudyImproved solubility and bioavailability of drugs using HPMA nanoparticles .

Q & A

Q. What analytical techniques are recommended for characterizing the purity of HPMA, and what common impurities should researchers monitor?

  • Methodological Answer : Purity analysis should employ nuclear magnetic resonance (NMR; 1H/13C) to confirm the ester linkage (δ ~4.0–4.5 ppm for the hydroxyl-bearing propylene glycol moiety) and methacrylate group (δ ~5.6–6.3 ppm for vinyl protons). Gas chromatography-mass spectrometry (GC-MS) can detect residual reactants like unreacted methacrylic acid or 1,2-propanediol. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) quantifies oligomeric byproducts formed during storage. Monitor for hydrolysis products (e.g., methacrylic acid) under prolonged storage .

Q. How should researchers handle HPMA to mitigate risks associated with its instability and hazardous properties?

  • Methodological Answer : Store HPMA under nitrogen or argon at ≤25°C to suppress oxidation. Use amber glass containers to limit light-induced degradation. For experimental use, employ fume hoods with adequate ventilation to avoid inhalation exposure. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory due to its irritant properties. Avoid contact with strong oxidizers (e.g., peroxides) and acidic/basic catalysts unless hydrolysis is intentionally studied .

Q. How does the solubility profile of HPMA influence solvent selection for polymerization reactions?

  • Methodological Answer : HPMA is water-miscible (solubility ~100 g/L at 20°C) but also dissolves in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. For free-radical polymerization, aqueous solutions enable homogeneous initiation, while organic solvents (e.g., toluene) may require surfactants to stabilize monomer droplets. Solvent polarity impacts chain-transfer constants; for example, water reduces radical recombination compared to ethanol. Pre-saturate solvents with nitrogen to minimize oxygen inhibition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported hydrolysis rates of HPMA under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–14) at controlled temperatures (25–80°C). Use HPLC to quantify hydrolysis products (methacrylic acid and 1,2-propanediol). Under acidic conditions (pH < 3), ester cleavage follows pseudo-first-order kinetics, while alkaline hydrolysis (pH > 10) exhibits nucleophilic acyl substitution. Discrepancies arise from buffer-specific catalytic effects (e.g., phosphate buffers accelerate hydrolysis vs. acetate). Validate models using Arrhenius plots to account for temperature-dependent activation energies .

Q. How do reactivity ratios between HPMA and comonomers (e.g., butyl acrylate, styrene) affect copolymer microstructure?

  • Methodological Answer : Determine reactivity ratios (r₁ for HPMA, r₂ for comonomer) via the Mayo-Lewis equation using copolymer composition data from 1H NMR (e.g., integrating methacrylate vinyl protons vs. styrene aromatic signals). For HPMA-styrene systems, r₁ ≈ 0.5 and r₂ ≈ 1.2 indicate styrene-rich sequences. To achieve uniform composition, use azeotropic feeds or semi-batch polymerization with controlled comonomer addition. Size-exclusion chromatography with multi-angle light scattering (SEC-MALS) correlates molecular weight with branching introduced by HPMA’s hydroxyl group .

Q. What mechanistic insights explain HPMA’s role in enhancing hydrogel hydrophilicity, and how can swelling behavior be modeled?

  • Methodological Answer : HPMA’s hydroxyl group increases hydrogel water uptake by forming hydrogen bonds. Measure equilibrium swelling ratio (Q) in phosphate-buffered saline (PBS) at 37°C. Model using the Flory-Rehner equation: Q5/3=(v2+χv22+ln(1v2))V1Q^{5/3} = \frac{(v_2 + \chi v_2^2 + \ln(1 - v_2))}{V_1}

    where v2v_2 = polymer volume fraction, χ\chi = polymer-solvent interaction parameter (determined via rheometry), and V1V_1 = molar volume of water. Compare with copolymers lacking HPMA to isolate its hydrophilicity contribution .

Q. How can conflicting data on HPMA’s thermal stability during polymer processing be addressed?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset (T₀) at \sim180°C, while oxidative environments lower T₀ to \sim150°C. Add radical scavengers (e.g., 0.5 wt% butylated hydroxytoluene, BHT) to suppress degradation during extrusion. Gel permeation chromatography (GPC) pre- and post-processing quantifies molecular weight loss. Optimize processing temperatures below 120°C for HPMA-containing acrylic resins to balance stability and reactivity .

Q. What advanced spectroscopic methods elucidate HPMA’s interactions in multi-component polymer blends?

  • Methodological Answer : Atomic force microscopy-infrared spectroscopy (AFM-IR) maps nanoscale chemical heterogeneity in blends. For phase-separated systems (e.g., HPMA/polycaprolactone), dynamic mechanical analysis (DMA) coupled with in situ FTIR tracks Tg shifts (ΔTg ≈ 20°C) due to hydrogen bonding. Small-angle X-ray scattering (SAXS) quantifies domain sizes (d ≈ 10–50 nm), while wide-angle X-ray scattering (WAXS) identifies crystallinity suppression in HPMA-modified systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.